molecular formula C14H8BrClN2O B15506170 2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15506170
M. Wt: 335.58 g/mol
InChI Key: ZQVUDZIQLLWMJL-UHFFFAOYSA-N
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Description

The compound features a 7-chloro substitution on the pyridine ring, a 3-carbaldehyde group, and a 4-bromophenyl moiety at position 2. These substituents confer distinct electronic and steric properties, making it a candidate for further chemical modifications or biological studies.

Properties

Molecular Formula

C14H8BrClN2O

Molecular Weight

335.58 g/mol

IUPAC Name

2-(4-bromophenyl)-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H8BrClN2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H

InChI Key

ZQVUDZIQLLWMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis of analogs from the imidazo[1,2-a]pyridine family (data sourced from structural similarity assessments ):

Compound Name (CAS No.) Substituents Similarity Score* Key Structural Differences vs. Target Compound
6-Chloroimidazo[1,2-a]pyridine (6188-25-6) 6-Cl 0.89 Lacks 3-carbaldehyde and 4-bromophenyl groups; chloro at position 6 instead of 6.
7-Chloroimidazo[1,2-a]pyridine (4532-25-6) 7-Cl 0.79 Lacks 3-carbaldehyde and 4-bromophenyl groups.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (29096-59-1) 6-Cl, 3-CHO 0.76 Chloro at position 6 instead of 7; lacks 4-bromophenyl.
6,8-Dichloroimidazo[1,2-a]pyridine (858516-69-5) 6,8-diCl 0.76 Dichloro substitution; no carbaldehyde or bromophenyl.
3-Bromo-6-chloroimidazo[1,2-a]pyridine (886371-28-4) 6-Cl, 3-Br 0.76 Bromo at position 3 instead of carbaldehyde; lacks 4-bromophenyl.

*Similarity scores (0–1) are derived from structural overlap calculations .

Physicochemical and Functional Implications

  • Chloro Substituent Position: The 7-chloro substitution in the target compound distinguishes it from the more common 6-chloro analogs (e.g., 6188-25-6).
  • 3-Carbaldehyde Group : This functional group is shared with 29096-59-1 but absent in other analogs. The aldehyde enables nucleophilic reactions (e.g., condensations), making it a versatile intermediate for derivatization .
  • 4-Bromophenyl Moiety : Unique to the target compound, this group introduces steric bulk and enhanced lipophilicity, which may improve membrane permeability or π-π stacking in protein binding pockets.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Vilsmeier-HaackPOCl₃, DMF, 353 K, 5 h65–70>95%
Continuous FlowMicroreactor, DMF/CHCl₃, 24 h85–90>98%

Q. Table 2. Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 10.02 (s, 1H, CHO), 8.65 (d, J=7.0 Hz, 1H), 7.85 (d, J=8.5 Hz, 2H)
X-ray DiffractionOrthorhombic P2₁2₁2₁, Z=4, R1=0.039

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